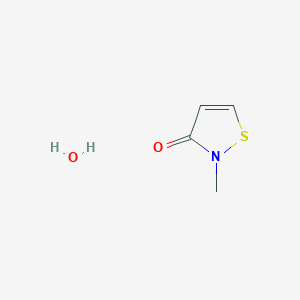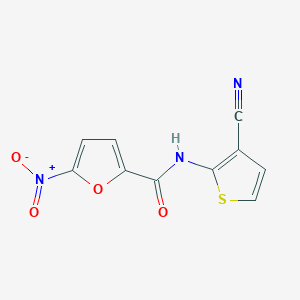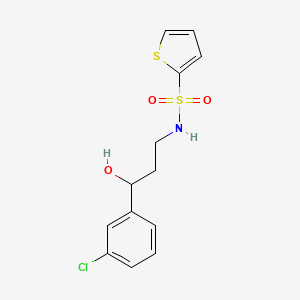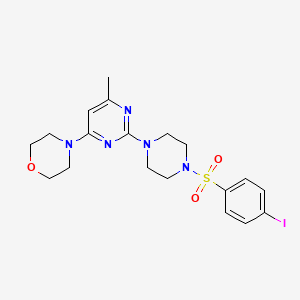![molecular formula C22H20N4O2 B2701876 N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1903220-69-8](/img/structure/B2701876.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Aromatic heterocycles like pyridine are common structures in many important biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as seen in the study of solid forms of bipyridines . Other techniques like NMR spectroscopy could also be used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. Pyridines, for example, can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques . These properties would depend on the specific structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is involved in the development of various chemical compounds with significant potential in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility, leading to significant tumor stasis in vivo efficacy and advancing into clinical trials (G. M. Schroeder et al., 2009). Additionally, water-mediated synthesis techniques have produced related compounds, showcasing non-linear optical (NLO) properties and potential anticancer activity through inhibition of tubulin polymerization (R. Jayarajan et al., 2019).
Catalytic Applications
The chemical framework of this compound plays a role in catalysis, as seen in cobalt-catalyzed coupling reactions. Such reactions utilize aromatic carboxamides and 2-phenylpyridine derivatives, demonstrating the compound's utility in creating selective and efficient chemical syntheses under ambient conditions (Quan Chen et al., 2011).
Parallel Synthesis
Parallel synthesis techniques have been employed to generate a library of related compounds, demonstrating the versatility of this compound in drug discovery and development processes. This approach provides a means to explore a wide array of derivatives for pharmacological testing and optimization, illustrating the compound's importance in medicinal chemistry (Bojana Črček et al., 2012).
Complex Formation and Biological Activity
This compound also contributes to the synthesis of complexes with potential biological activities. Nickel(II) complexes incorporating mefenamato and nitrogen-donor ligands have shown anti-inflammatory properties and the ability to bind DNA, highlighting the compound's role in creating therapeutically relevant materials (Xanthippi Totta et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of this compound would depend on its potential applications. In general, the field of theoretical and computational chemistry is advancing rapidly, and new methods are being developed to better understand and predict the properties and behaviors of complex molecules .
Eigenschaften
IUPAC Name |
5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAVRGYMGAGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)


![N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701802.png)


![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)

